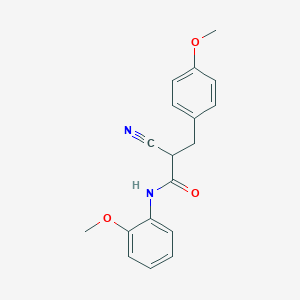

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Description

2-Cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a propanamide derivative featuring a cyano group at the 2-position, an N-(2-methoxyphenyl) substituent, and a 4-methoxyphenyl group at the 3-position. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-10,14H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCSZLWAOKVVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the intermediate: The reaction begins with the formation of an intermediate compound through a nucleophilic substitution reaction.

Addition of cyano group: The intermediate is then reacted with a cyanating agent to introduce the cyano group.

Formation of the final product: The final step involves the reaction of the intermediate with 2-methoxyphenyl and 4-methoxyphenyl groups under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.

Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor function and signaling pathways.

Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (): Substituents: 2,3-dimethylphenyl (N-attached) and 2-methoxyphenyl (C3). Key Differences: Methyl groups introduce steric bulk and reduced polarity compared to methoxy groups. The absence of a 4-methoxyphenyl group may reduce resonance stabilization. Implications: Lower solubility and altered binding interactions compared to the target compound.

- 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide (, sc-493222): Substituents: Ethoxy (N-attached) instead of methoxy. Key Differences: Ethoxy’s increased lipophilicity and steric size may enhance membrane permeability but reduce metabolic stability. Implications: Potential for prolonged biological half-life but lower aqueous solubility.

Functional Group Variations

- 3-Chloro-N-(4-methoxyphenyl)propanamide (): Substituents: Chloro (C3) instead of cyano and 4-methoxyphenyl (N-attached). Key Differences: Chloro’s weaker electron-withdrawing effect compared to cyano reduces dipole interactions. Crystal structure analysis reveals N–H···O hydrogen bonds and C–H···O contacts forming C11(4) chains . Implications: Lower thermal stability and distinct solid-state packing vs. the target compound.

- N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide (): Substituents: Piperazine ring with 2-methoxyphenyl.

Data Tables

Table 1: Structural and Functional Comparisons

*Calculated based on similar structures.

Biological Activity

2-Cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a cyano group and methoxy-substituted phenyl rings, suggests diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 298.34 g/mol. The structural features include:

- Cyano Group : Enhances reactivity and biological activity.

- Methoxy Substituents : Contribute to lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide exhibits significant biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anticancer Potential : Shown to inhibit the proliferation of cancer cell lines.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.

- Receptor Modulation : It could influence receptor pathways, affecting cellular signaling.

- Cellular Process Alteration : Impacts processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide. The minimum inhibitory concentration (MIC) values against different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, indicating its potential for therapeutic applications in treating bacterial infections.

Anticancer Activity

The anticancer properties of the compound have been assessed using various cancer cell lines. Table 2 summarizes the IC50 values obtained from these studies.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.50 |

| A549 | 26.00 |

| HepG2 | 20.00 |

The data indicate that the compound exhibits significant cytotoxic effects, particularly against breast and liver cancer cell lines, suggesting its potential role as a chemotherapeutic agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the effectiveness of various derivatives of propanamide compounds, including 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide, against common bacterial pathogens. The results showed a strong correlation between structural modifications and increased antimicrobial activity. -

Anticancer Research :

In another investigation focused on anticancer properties, the compound was tested against multiple cancer cell lines, revealing its ability to induce apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.